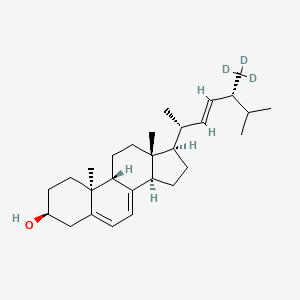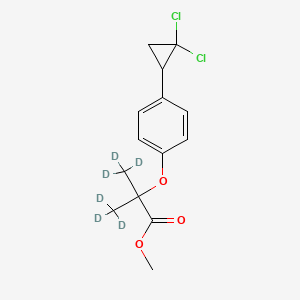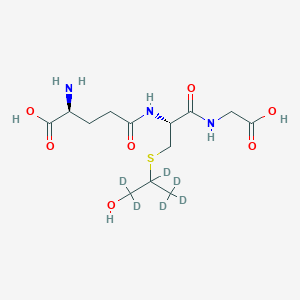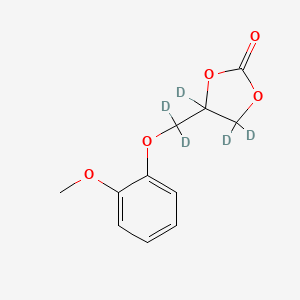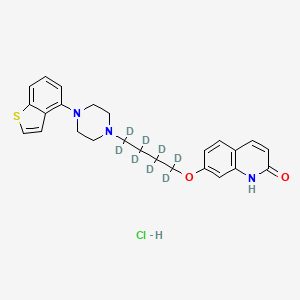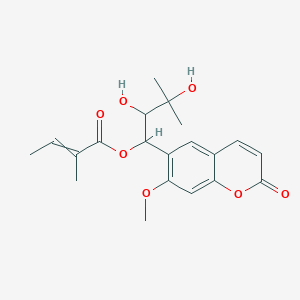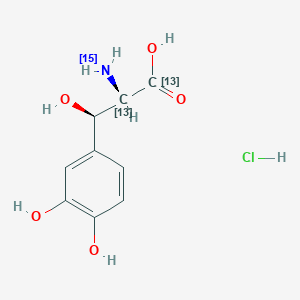
Mdrtb-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mdrtb-IN-1 is an antibiotic compound known for its effectiveness against Mycobacterium tuberculosis H37Rv, with a minimum inhibitory concentration (MIC90) value of 10.5 μM . This compound is particularly significant in the fight against multidrug-resistant tuberculosis (MDR-TB), a major global health challenge.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Mdrtb-IN-1 involves the exploitation of the furo[2,3-b]pyridine core. The detailed synthetic routes and reaction conditions are documented in the literature, focusing on the use of specific reagents and catalysts to achieve the desired chemical structure .
Industrial Production Methods
Industrial production methods for this compound are designed to ensure high yield and purity. These methods typically involve large-scale synthesis using optimized reaction conditions to maintain consistency and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
Mdrtb-IN-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. The reaction conditions vary depending on the desired outcome, with temperature, pressure, and solvent choice playing crucial roles .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
Mdrtb-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on bacterial cell walls and its potential to inhibit bacterial growth.
Medicine: Explored as a potential treatment for multidrug-resistant tuberculosis, with ongoing research into its efficacy and safety.
Industry: Utilized in the development of new antibiotics and other pharmaceutical products .
Wirkmechanismus
Mdrtb-IN-1 exerts its effects by targeting specific molecular pathways in Mycobacterium tuberculosis. The compound interferes with the bacterial cell wall synthesis, leading to cell death. Key molecular targets include enzymes involved in cell wall biogenesis, such as FtsZ and Mur .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to Mdrtb-IN-1 include:
Isoniazid: A first-line antitubercular drug.
Rifampin: Another first-line antitubercular drug.
Bedaquiline: A newer drug used for treating multidrug-resistant tuberculosis.
Uniqueness
This compound is unique due to its specific mechanism of action and its effectiveness against multidrug-resistant strains of Mycobacterium tuberculosis. Unlike some other antibiotics, it targets multiple pathways, making it a valuable addition to the arsenal against tuberculosis .
Eigenschaften
Molekularformel |
C15H18N2O3 |
|---|---|
Molekulargewicht |
274.31 g/mol |
IUPAC-Name |
ethyl 2-methyl-6-pyrrolidin-1-ylfuro[2,3-b]pyridine-3-carboxylate |
InChI |
InChI=1S/C15H18N2O3/c1-3-19-15(18)13-10(2)20-14-11(13)6-7-12(16-14)17-8-4-5-9-17/h6-7H,3-5,8-9H2,1-2H3 |
InChI-Schlüssel |
DQBFHJYQTIUHIN-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(OC2=C1C=CC(=N2)N3CCCC3)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(3aR,4S,7R,7aS)-1,3-dioxo-3a,4,5,6,7,7a-hexahydro-4,7-epoxyisoindol-2-yl]ethyl-dimethyl-octadecylazanium;bromide](/img/structure/B15144777.png)

![[(3S)-1-[(E)-4-(dimethylamino)but-2-enoyl]pyrrolidin-3-yl] 4-[(2-methyl-7-propan-2-ylimidazo[2,1-f][1,2,4]triazin-4-yl)amino]piperidine-1-carboxylate](/img/structure/B15144802.png)
![Ethyl 25-azoniahexacyclo[12.12.0.02,7.08,13.016,25.017,22]hexacosa-1(26),2,4,6,8,10,12,14,16(25),17,19,21-dodecaene-26-carboxylate](/img/structure/B15144807.png)
